

Spectroscopic Analysis of Codeinone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Codeinone

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **codeinone**, a pivotal intermediate in the biosynthesis of several semi-synthetic opioids. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of **codeinone**. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **codeinone**, ^1H and ^{13}C NMR provide detailed information about its carbon-hydrogen framework.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Codeinone**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.68	d	8.2
H-2	6.62	d	8.2
H-5	4.68	s	
H-7	6.17	d	10.2
H-8	6.65	d	10.2
H-9	3.65	m	
H-10 α	3.05	m	
H-10 β	2.58	m	
H-13	4.18	s	
H-14	3.15	m	
N-CH ₃	2.45	s	
O-CH ₃	3.85	s	

Table 2: ¹³C NMR Spectroscopic Data for **Codeinone**

Carbon	Chemical Shift (δ , ppm)
C-1	114.2
C-2	119.8
C-3	142.5
C-4	145.8
C-5	87.8
C-6	198.5
C-7	129.5
C-8	148.2
C-9	50.2
C-10	40.8
C-11	127.8
C-12	131.5
C-13	46.5
C-14	35.8
C-16	20.5
N-CH ₃	42.9
O-CH ₃	56.4

Experimental Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of pure **codeinone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
- Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

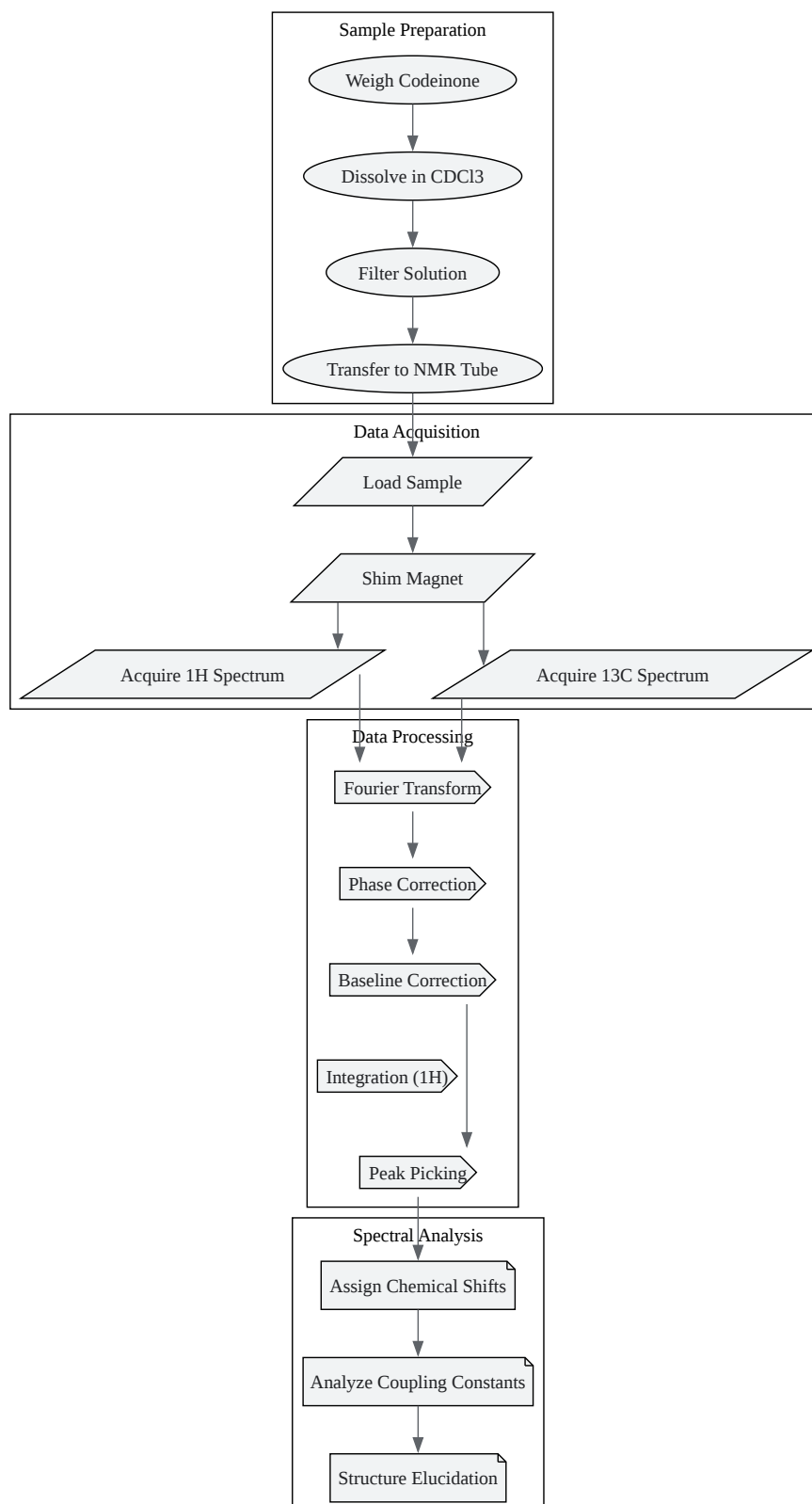
^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Temperature: 298 K.

Experimental Workflow



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Workflow for NMR analysis of **codeinone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Spectroscopic Data for **Codeinone**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3050	Medium	C-H stretch (aromatic)
~2930	Medium	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (α,β -unsaturated ketone)
~1620	Medium	C=C stretch (alkene)
~1500	Medium	C=C stretch (aromatic)
~1280	Strong	C-O-C stretch (ether)
~1120	Strong	C-O stretch
~810	Strong	C-H bend (aromatic, out-of-plane)

Experimental Protocol

KBr Pellet Method:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for 2-3 hours and allow it to cool in a desiccator.
- In an agate mortar, grind 1-2 mg of pure **codeinone** to a fine powder.

- Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
- Grind the mixture thoroughly until a homogenous, fine powder is obtained.
- Transfer a portion of the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

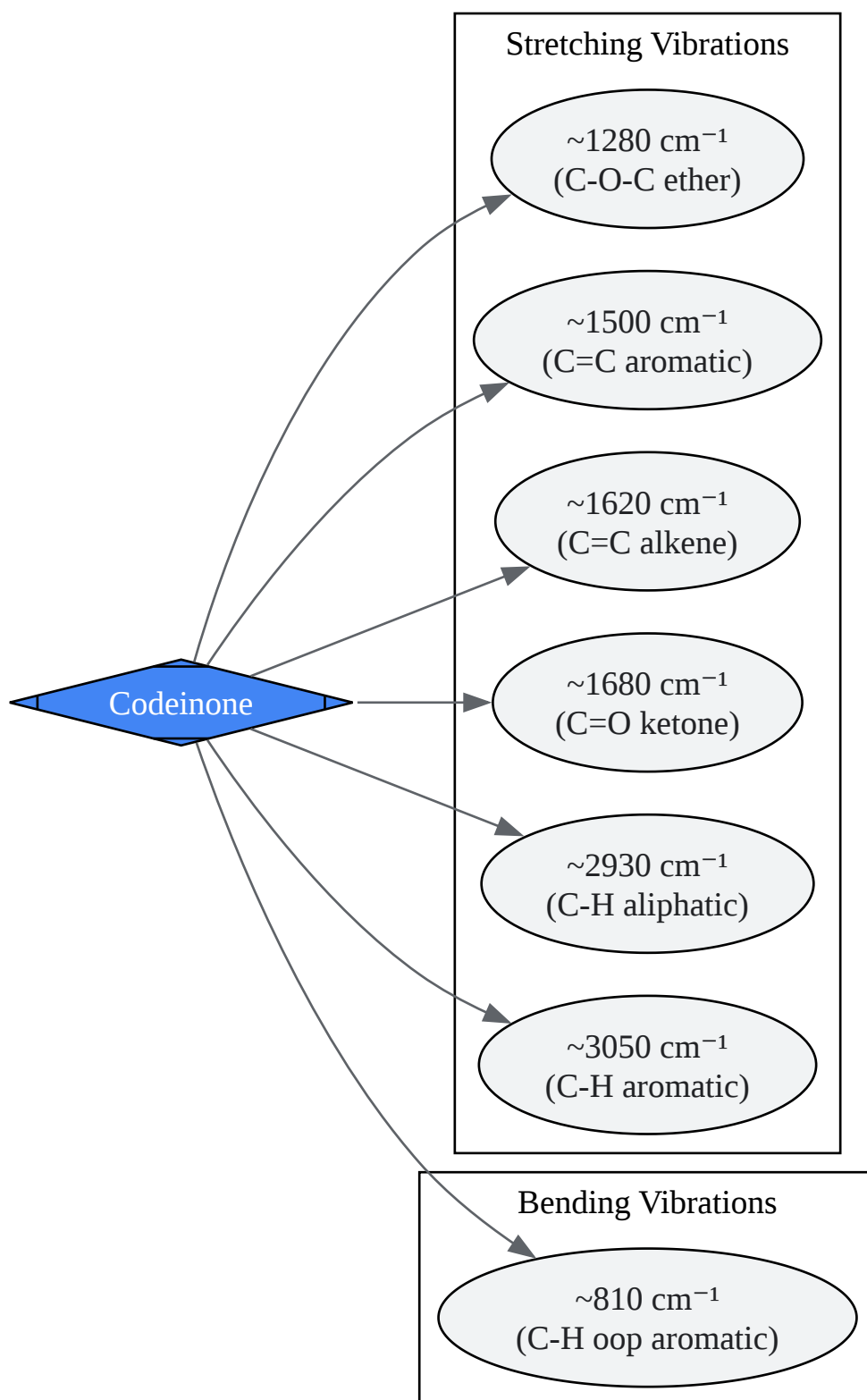
ATR-FTIR Method:

- Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of powdered **codeinone** onto the center of the diamond crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Logical Relationship of IR Absorptions



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Key IR absorptions of **codeinone**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the α,β -unsaturated ketone system in **codeinone**.

Data Presentation

Table 4: UV-Vis Spectroscopic Data for **Codeinone**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Methanol	~285	~5000

Note: The UV-Vis absorption of **codeinone** is similar to that of codeine, which shows a maximum absorption at approximately 285 nm in acidic solution.^[1] The molar absorptivity is an estimate based on similar compounds.

Experimental Protocol

Sample Preparation:

- Prepare a stock solution of **codeinone** in a suitable UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-0.8 a.u.). A typical concentration for analysis is in the range of 10-20 $\mu\text{g/mL}$.

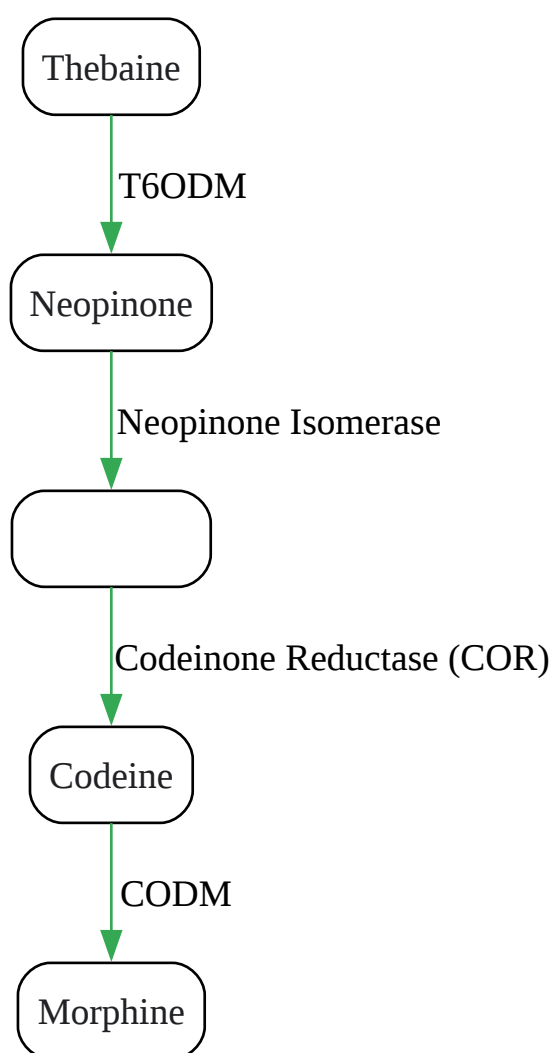
UV-Vis Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a quartz cuvette with the same solvent used to prepare the sample to serve as the blank.
- Record a baseline spectrum with the blank in both the sample and reference beams.

- Replace the blank in the sample beam with the cuvette containing the **codeinone** solution.
- Scan the sample over a wavelength range of approximately 200-400 nm.

Biosynthesis and Metabolism of Codeinone

Codeinone is a critical intermediate in the biosynthesis of morphine in the opium poppy (*Papaver somniferum*) and a key precursor in the semi-synthesis of various opioid pharmaceuticals. The following diagram illustrates the position of **codeinone** within the morphine biosynthesis pathway.



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Simplified morphine biosynthesis pathway highlighting **codeinone**.

This guide provides a foundational understanding of the spectroscopic characteristics of **codeinone**. For more in-depth structural analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are recommended.

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References

- 1. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Codeinone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234495#spectroscopic-analysis-of-codeinone-nmr-ir-uv-vis]

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